molecular formula C20H21N3OS B6075847 5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one

5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B6075847
M. Wt: 351.5 g/mol
InChI Key: ITTQJOBJJIRHGG-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DABO and is a thiazolone derivative. The unique chemical structure of DABO has made it an interesting compound for scientific research.

Mechanism of Action

DABO inhibits the activity of reverse transcriptase by binding to the enzyme's active site. This binding prevents the enzyme from performing its normal function, which is the conversion of viral RNA into DNA. This inhibition leads to the prevention of viral replication and the subsequent spread of the virus. DABO induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway leads to the activation of caspases, which are proteases that cleave cellular proteins, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
DABO has been found to have a low toxicity profile in vitro and in vivo. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. DABO has been found to have a high selectivity index, which is a measure of its potency against the virus compared to its toxicity to host cells. This selectivity index makes DABO a promising candidate for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

DABO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. DABO has a high purity, which makes it suitable for various biochemical and physiological studies. However, DABO has some limitations for lab experiments. It is a highly reactive compound, which means that it can easily undergo degradation or oxidation. DABO is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for the study of DABO. One potential direction is the development of DABO-based antiviral drugs. DABO has shown promising results in the inhibition of HIV-1 and other viral infections. Another potential direction is the development of DABO-based anticancer agents. DABO has shown promising results in the induction of apoptosis in cancer cells. Further studies are needed to determine the efficacy of DABO in the treatment of different types of cancer. Another potential direction is the study of the mechanism of action of DABO. Further studies are needed to determine the exact mechanism by which DABO inhibits reverse transcriptase and induces apoptosis in cancer cells.

Synthesis Methods

DABO can be synthesized by the reaction of 2-[(2-ethylphenyl)amino]-4-(dimethylamino)benzaldehyde with thiourea in the presence of acetic acid. The reaction yields 5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

DABO has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of HIV-1 and other viral infections. DABO has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. This inhibition leads to the prevention of viral replication and the subsequent spread of the virus. DABO has also been studied for its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells, leading to their death. DABO has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-4-15-7-5-6-8-17(15)21-20-22-19(24)18(25-20)13-14-9-11-16(12-10-14)23(2)3/h5-13H,4H2,1-3H3,(H,21,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQJOBJJIRHGG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.